molecular formula C15H13FN2O4S B2512949 4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline CAS No. 1024790-72-4

4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline

Cat. No. B2512949
CAS RN: 1024790-72-4
M. Wt: 336.34
InChI Key: ZZKQBVPHTDTSET-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline consists of a benzene ring substituted with a fluoro group, a sulfonyl group, and a nitroethenyl group. The exact spatial arrangement of these groups can be determined by techniques such as X-ray crystallography.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline can be predicted based on its structure and the properties of similar compounds. For example, 2-Fluoro-N-(4-methylphenyl)acetamide has a density of 1.2±0.1 g/cm3, a boiling point of 318.7±22.0 °C at 760 mmHg, and a flash point of 146.6±22.3 °C .

Scientific Research Applications

Structural and Spectral Analysis

The structural and nonlinear optical properties of this compound have been studied extensively . Experimental investigations were performed using Fourier transform infrared (FTIR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectral techniques . These studies help in understanding the molecular structure and interactions within the compound .

Nonlinear Optical Applications

This compound has been found to have significant nonlinear optical properties . Nonlinear optics is a field of physics that deals with light-matter interactions on a microscopic level. This makes the compound potentially useful in applications such as solar energy collectors, optoelectronic devices, and gas adsorption and storage .

Precursor in Chemical Synthesis

4-Fluoroaniline, a related compound, is used as a precursor to various potential and real applications . It can be prepared by the hydrogenation of 4-nitrofluorobenzene . This suggests that our compound could also serve as a precursor in the synthesis of other complex molecules.

Medicinal Chemistry

4-Fluoroaniline is a common building block in medicinal chemistry and related fields . For example, it is a precursor to the fungicide fluoroimide or the fentanyl analogue parafluorofentanyl . This indicates that our compound could also have potential applications in the development of new drugs or treatments.

Homogeneous Catalysis

4-Fluoroaniline has been evaluated for the production of ligands for homogeneous catalysis . Homogeneous catalysis is a type of catalysis in which the catalyst is in the same phase as the reactants. This suggests that our compound could also be used in similar applications.

Pharmacological Activities

Compounds with the N-acylhydrazone moiety, like our compound, have been found to exhibit diverse pharmacological activities, including anti-inflammatory, anticonvulsant, antiviral, and anticancer properties . This opens up a wide range of potential applications in the field of medicine and pharmacology.

properties

IUPAC Name

4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O4S/c1-11-2-8-14(9-3-11)23(21,22)15(18(19)20)10-17-13-6-4-12(16)5-7-13/h2-10,17H,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKQBVPHTDTSET-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)F)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.